molecular formula C12H13NO2S B1596880 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid CAS No. 306936-14-1

2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid

Cat. No. B1596880
M. Wt: 235.3 g/mol
InChI Key: MYRBXKXOHIDTFU-UHFFFAOYSA-N
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Description



  • 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid is a heterocyclic compound with a pyrrole ring system.

  • It contains a thienylmethyl group attached to the pyrrole ring.

  • The molecular formula is C₁₂H₁₃NO₂S .





  • Synthesis Analysis



    • The synthesis of this compound involves the condensation of appropriate precursors to form the pyrrole ring system.

    • Specific synthetic methods and conditions would need to be explored in relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure consists of a pyrrole ring with two methyl groups at positions 2 and 5.

    • The thienylmethyl group is attached to the pyrrole nitrogen.

    • The overall structure determines its biological activity and properties.





  • Chemical Reactions Analysis



    • Further research would be needed to analyze specific chemical reactions involving this compound.





  • Physical And Chemical Properties Analysis



    • These properties include solubility, melting point, boiling point, and stability.

    • Experimental data from relevant studies would be essential.




  • Scientific Research Applications

    Biotechnology and Plant Defense

    Compounds similar to 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid have been studied for their role in plant defense mechanisms against pathogens. Pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, has been shown to play a crucial role in plant resistance against bacterial pathogens through a salicylic acid-dependent pathway, suggesting potential agricultural applications in enhancing crop resilience (Qamar, Mysore, & Senthil-Kumar, 2015).

    Green Chemistry

    Lactic acid derivatives, which share functional similarities with the compound , have been used as precursors for the synthesis of biodegradable polymers and other green chemistry applications. This suggests that 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid could also find use in the development of sustainable materials and chemicals (Gao, Ma, & Xu, 2011).

    Supramolecular Chemistry

    The use of pyrrole and its derivatives in the construction of supramolecular capsules has been documented. Such compounds can self-assemble into structures that have applications in drug delivery, molecular recognition, and materials science. The structural features of 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid may make it suitable for similar applications in the development of new supramolecular systems (Ballester, 2011).

    Photophysical Properties

    Research on diketopyrrolopyrroles, compounds that share the pyrrolic core with 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid, has highlighted their utility in various applications due to their outstanding optical properties. These include use in pigments, organic electronics, and fluorescence imaging, suggesting potential for the compound to be explored in similar domains (Grzybowski & Gryko, 2015).

    Pharmacology

    The structural motif of the compound, particularly the presence of a pyrrole ring, is common in molecules exhibiting various biological activities. Cinnamic acid derivatives, for instance, have been investigated for their anticancer properties. Given the structural similarities, 2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid could potentially exhibit pharmacological activities worth exploring in drug discovery (De, Baltas, & Bedos-Belval, 2011).

    Safety And Hazards



    • According to safety data, it can cause skin and eye irritation.

    • Proper handling precautions are necessary.




  • Future Directions



    • Researchers should explore its potential therapeutic applications.

    • Investigate its activity against specific diseases or disorders.




    properties

    IUPAC Name

    2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H13NO2S/c1-8-6-11(12(14)15)9(2)13(8)7-10-4-3-5-16-10/h3-6H,7H2,1-2H3,(H,14,15)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MYRBXKXOHIDTFU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H13NO2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20371264
    Record name 2,5-Dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20371264
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    235.30 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,5-Dimethyl-1-(2-thienylmethyl)pyrrole-3-carboxylic acid

    CAS RN

    306936-14-1
    Record name 2,5-Dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20371264
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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